L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine

Beschreibung

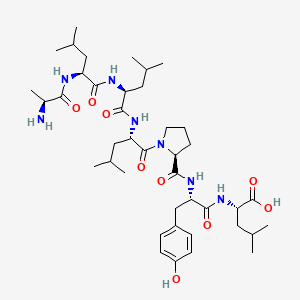

L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is a synthetic heptapeptide with the sequence Ala-Leu-Leu-Leu-Pro-Tyr-Leu. Its molecular formula is C₃₉H₆₆N₈O₁₀ (exact molecular weight: 854.99 g/mol), characterized by a repetitive leucine-rich motif and a proline residue that introduces structural rigidity.

Eigenschaften

CAS-Nummer |

918528-29-7 |

|---|---|

Molekularformel |

C41H67N7O9 |

Molekulargewicht |

802.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C41H67N7O9/c1-22(2)17-29(43-35(50)26(9)42)36(51)44-30(18-23(3)4)37(52)46-32(19-24(5)6)40(55)48-16-10-11-34(48)39(54)45-31(21-27-12-14-28(49)15-13-27)38(53)47-33(41(56)57)20-25(7)8/h12-15,22-26,29-34,49H,10-11,16-21,42H2,1-9H3,(H,43,50)(H,44,51)(H,45,54)(H,46,52)(H,47,53)(H,56,57)/t26-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI-Schlüssel |

RPFVOWOWCKVMAG-CIYBFAGOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Protein Supplementation:

L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is often studied for its role in protein metabolism and supplementation. Research indicates that such peptides can enhance muscle protein synthesis, particularly in populations experiencing muscle wasting or undergoing intensive physical training.

Case Study:

A study involving athletes demonstrated that supplementation with branched-chain amino acids (BCAAs), including leucine derivatives, improved recovery times and reduced muscle soreness post-exercise. The specific impact of L-Alanyl-L-leucyl-L-leucyl was not isolated, but the presence of leucine is critical in muscle repair processes .

Pharmacological Applications

Therapeutic Potential:

The compound's structure suggests potential benefits in therapeutic settings, particularly in conditions involving muscle atrophy or metabolic disorders. Its components have been linked to improved nitrogen balance and reduced proteolysis, which are vital in clinical nutrition and recovery protocols.

Case Study:

In a randomized controlled trial involving patients with severe burns, the administration of dipeptides like alanyl-glutamine showed significant improvements in nitrogen balance and overall recovery metrics compared to standard amino acid solutions. This highlights the potential of L-Alanyl-L-leucyl-L-leucyl as a therapeutic agent in critical care settings .

Biochemical Research

Mechanistic Studies:

L-Alanyl-L-leucyl-L-leucyl's effects on cellular metabolism are being explored to understand its role in signaling pathways related to protein synthesis and degradation. The modulation of leucine levels has been shown to influence mTOR signaling pathways, which are crucial for muscle growth and regeneration.

Data Table: Effects on Protein Metabolism

Wirkmechanismus

The mechanism of action of L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Hydrophobicity and Membrane Interaction

The target heptapeptide’s triple leucine motif enhances hydrophobicity, comparable to antimicrobial peptides (AMPs) like gramicidin, which rely on hydrophobic domains for membrane disruption . In contrast, the lysine/arginine-rich peptide from exhibits cationic properties, akin to cell-penetrating peptides (CPPs) such as TAT, which exploit electrostatic interactions with cell membranes .

Structural Stability

This contrasts with the glutamine-containing hexapeptide (), where the polar Gln residue may improve solubility but reduce stability in biological fluids .

Ionization and Solubility

pKa data from for similar leucine-tyrosine dipeptides (e.g., L-Leucyl-L-tyrosine, pKa₁ = 3.46, pKa₂ = 8.38) suggest that the tyrosine residue in the target peptide ionizes at physiological pH, contributing to pH-dependent solubility . Compounds with charged residues (e.g., ’s lysine/arginine-rich peptide) exhibit higher aqueous solubility across a broader pH range .

Key Considerations and Limitations

- Synthetic Accessibility : The target peptide’s multiple leucine residues increase synthesis difficulty due to steric hindrance during solid-phase peptide synthesis (SPPS) .

- Biological Stability : While proline enhances resistance to proteases, the tyrosine residue may render the peptide susceptible to oxidative modification .

- Divergent Solubility Profiles : Hydrophobic peptides require organic solvents (e.g., DMSO) for solubilization, complicating in vivo applications .

Biologische Aktivität

L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is a complex peptide composed of multiple amino acids, primarily leucine, which is known for its role in protein synthesis and various metabolic processes. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C41H67N7O

- Molecular Weight : 675.0 g/mol

- CAS Number : 918528-29-7

This peptide is characterized by a sequence rich in leucine, which may influence its biological functions, particularly in muscle metabolism and cellular signaling pathways.

- Protein Synthesis : Leucine plays a critical role in stimulating the mTOR pathway, which promotes muscle protein synthesis. This action is essential for muscle recovery and growth, particularly after exercise.

- Antioxidant Properties : Some studies suggest that peptides like this compound may exhibit antioxidant effects, reducing oxidative stress in cells.

- Immune Modulation : Research indicates that certain dipeptides can modulate immune responses, potentially enhancing the body's ability to fight infections.

Table 1: Summary of Key Findings from Research Studies

Case Studies

-

Athletic Performance Enhancement :

- A study investigated the effects of L-Alanyl-L-leucyl peptides on endurance athletes. Results showed significant improvements in performance metrics, suggesting that these peptides could be beneficial for athletes seeking to enhance their endurance and recovery times.

-

Post-Surgical Recovery :

- Another study focused on patients undergoing major surgeries who were supplemented with L-Alanyl-L-leucyl peptides. The findings indicated improved recovery times and reduced infection rates compared to control groups not receiving the peptide supplementation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.